
5-Ethyl-2-methylbenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methylbenzofuran typically involves the alkylation of 5-methylbenzofuran. One common method includes the reaction of 5-methylbenzofuran with n-butyllithium in tetrahydrofuran and hexane at -78°C under an inert atmosphere. This is followed by the addition of ethyl bromide at room temperature .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes and high-yield reactions
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-2-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methylbenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Benzofurans are used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methylbenzofuran involves its interaction with various molecular targets. Benzofuran derivatives can interact with enzymes, receptors, and other proteins, leading to a range of biological effects. For example, some benzofuran compounds inhibit enzymes involved in viral replication, making them potential antiviral agents .
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzofuran: Lacks the ethyl group at the 5-position.
5-Methylbenzofuran: Lacks the ethyl group at the 2-position.
2-Ethylbenzofuran: Lacks the methyl group at the 5-position.
Uniqueness: 5-Ethyl-2-methylbenzofuran is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with biological targets and its overall pharmacological profile .
Eigenschaften
Molekularformel |
C11H12O |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
5-ethyl-2-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-3-9-4-5-11-10(7-9)6-8(2)12-11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
VDRRMNRMNLVJDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



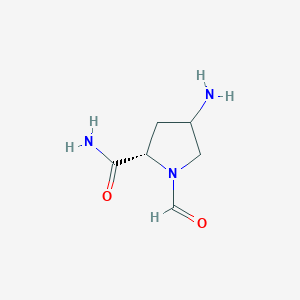
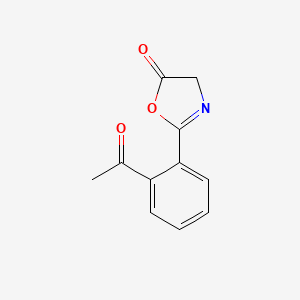
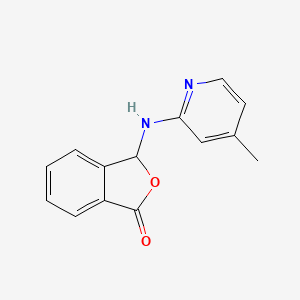
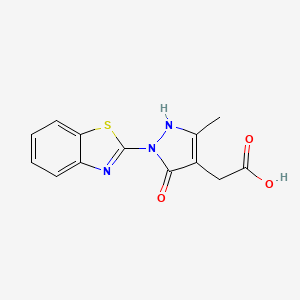
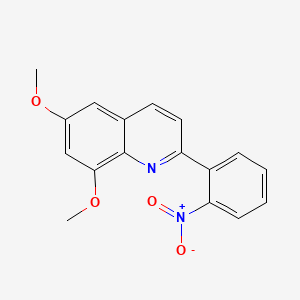

![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
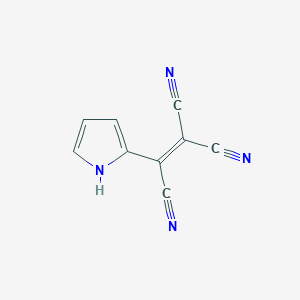
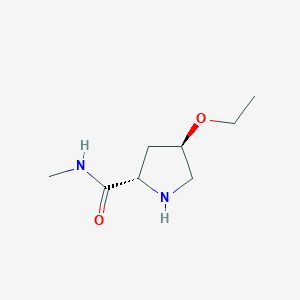
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)
![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)

